Validated HPLC Method for Enantiomeric Purity Determination: R-Ozanimod Quantification in Ozanimod API
A validated direct chiral HPLC method for Ozanimod enantiomeric purity determination, using R-Ozanimod as the reference standard, achieves baseline separation of the R- and S-enantiomers with optimized parameters: Chiralpak AD column thermostated at 10°C, mobile phase methanol:2-propanol:diethylamine (70:30:0.1, v/v/v) at 0.8 mL/min flow rate, delivering complete resolution within 15 minutes [1]. The method was validated per ICH Q2(R2) guidelines, demonstrating suitable specificity, linearity, accuracy, and precision for quantifying trace R-Ozanimod (R-antipode) in Ozanimod (S-enantiomer) samples. Regulatory authorities mandate this enantiomeric purity assessment in Ozanimod drug substance [2].
| Evidence Dimension | Chiral chromatographic resolution of enantiomers |
|---|---|
| Target Compound Data | Baseline separation (Rs > 1.5) achieved within 15 minutes |
| Comparator Or Baseline | Unresolved or partially resolved enantiomer peaks in unoptimized methods |
| Quantified Difference | Complete resolution of R-Ozanimod from S-Ozanimod (baseline separation) versus no or partial separation in non-optimized systems |
| Conditions | Chiralpak AD column, 10°C, methanol:2-propanol:diethylamine 70:30:0.1 (v/v/v) mobile phase at 0.8 mL/min flow rate, polar organic elution mode |
Why This Matters
This method provides regulatory-compliant quantitation of R-Ozanimod impurity in Ozanimod API, essential for ANDA submissions, batch release, and stability studies.
- [1] Ferencz E, Szabó ZI, Zöldhegyi A, et al. Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases. Scientific Reports. 2024;14:26757. DOI: 10.1038/s41598-024-78415-1 View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. 2006. View Source
